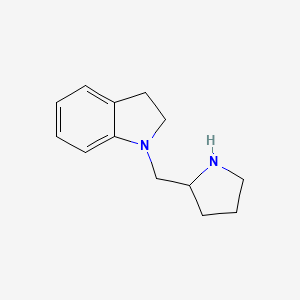

1-(pyrrolidin-2-ylmethyl)-2,3-dihydro-1H-indole

Description

1-(Pyrrolidin-2-ylmethyl)-2,3-dihydro-1H-indole is a heterocyclic compound featuring a 2,3-dihydroindole core substituted with a pyrrolidin-2-ylmethyl group. The pyrrolidine ring (a five-membered amine) and the indole system (a bicyclic aromatic structure) confer unique physicochemical and pharmacological properties.

Properties

IUPAC Name |

1-(pyrrolidin-2-ylmethyl)-2,3-dihydroindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-2-6-13-11(4-1)7-9-15(13)10-12-5-3-8-14-12/h1-2,4,6,12,14H,3,5,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVNNVTYFRVPRAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CN2CCC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Starting Materials and Intermediates

- (R)-2-(5-bromo-1H-indole-3-carbonyl)-pyrrolidine-1-carboxylic acid benzyl ester : This intermediate is a typical precursor, prepared by known methods such as Grignard reactions.

- OH-BIP (hydroxy intermediate) : An intermediate formed during reduction, which requires further conversion to the target compound.

- BIP (5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole) : A closely related compound often prepared as a step towards the final product.

Reduction Methods

The reduction of the carbonyl group to form the 2,3-dihydro-1H-indole ring system is a critical step. The choice of reducing agent and solvent greatly influences yield, purity, and ease of purification.

| Reducing Agent | Solvent(s) Used | Reaction Conditions | Notes |

|---|---|---|---|

| Lithium aluminium hydride (LAH) | Tetrahydrofuran (THF), MTBE | Heating to reflux, long duration (~39 hours) | High reactivity but requires careful handling; long reaction and complex recovery process. |

| Sodium dihydro-bis(2-methoxyethoxy)aluminate (SDMA) | MTBE, THF | Milder than LAH | Provides high-quality crude product with high yield; easier purification by crystallization. |

| Lithium tri-tert-butoxyaluminum hydride (TBLAH) | MTBE, THF | Milder reducing conditions | Similar benefits to SDMA; less reactive but effective for selective reduction. |

| Diisobutylaluminium hydride (DIBALH) | MTBE, THF | Controlled temperature | Effective reducing agent with good selectivity and yield. |

The reducing agents SDMA, TBLAH, and DIBALH are preferred alternatives to LAH due to their milder reactivity and easier purification steps, avoiding the need for extensive chromatographic separation.

Solvent Selection

Aprotic organic solvents are essential for these reductions to maintain reagent stability and reaction selectivity. Common solvents include:

- Tetrahydrofuran (THF)

- Methyl tert-butyl ether (MTBE)

- Diethyl ether

- Toluene

- 2-Methyl tetrahydrofuran

MTBE and THF are most frequently employed due to their ability to dissolve both reagents and substrates efficiently and their compatibility with hydride reducing agents.

Purification Techniques

Purification of the target compound or its intermediates is crucial, especially when subsequent reactions (e.g., palladium-catalyzed Heck coupling) are sensitive to impurities.

- Chromatographic Column Purification : Traditionally used but labor-intensive, costly, and environmentally unfriendly due to solvent consumption.

- Crystallization : Preferred for industrial scale due to cost-effectiveness and ecological benefits. However, crystallization sometimes yields product purity up to ~98% as determined by HPLC, which may require further refinement.

Detailed Reaction Example (Based on Patent US20080319205A1)

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| Preparation of benzyl ester | Grignard reaction to form (R)-2-(5-bromo-1H-indole-3-carbonyl)-pyrrolidine-1-carboxylic acid benzyl ester | Intermediate ready for reduction |

| Reduction | Reaction with SDMA or DIBALH in MTBE or THF at reflux or controlled temperature | Conversion of carbonyl to 2,3-dihydroindole structure |

| Work-up | Dilution with ethyl acetate, filtration through cellulose, crystallization | Isolation of pure 1-(pyrrolidin-2-ylmethyl)-2,3-dihydro-1H-indole |

This process avoids prolonged reflux and cumbersome chromatographic purification, improving scalability and efficiency.

Summary Table of Preparation Methods

| Aspect | Method 1 (LAH Reduction) | Method 2 (SDMA/DIBALH Reduction) | Method 3 (Crystallization Purification) |

|---|---|---|---|

| Reducing Agent | Lithium aluminium hydride | Sodium dihydro-bis(2-methoxyethoxy)aluminate, DIBALH, TBLAH | N/A (Purification step) |

| Solvent | THF, MTBE | MTBE, THF | N/A |

| Reaction Time | ~39 hours reflux | Shorter, controlled temperature | N/A |

| Purification | Filtration, silica gel chromatography | Crystallization | Crystallization with ~98% purity by HPLC |

| Yield | High but with complex work-up | High with simpler work-up | High but may require further purification |

| Industrial Suitability | Limited due to long reaction and purification | More suitable due to milder conditions and easier purification | Preferred for scale-up but purity considerations |

Chemical Reactions Analysis

Types of Reactions

1-(Pyrrolidin-2-ylmethyl)-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indole or pyrrolidine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups onto the molecule.

Scientific Research Applications

Antibacterial Activity

Research has highlighted the antibacterial properties of indole derivatives, including those related to 1-(pyrrolidin-2-ylmethyl)-2,3-dihydro-1H-indole. A study focusing on indolyl-containing compounds revealed their efficacy against multidrug-resistant (MDR) Gram-negative bacteria. Specifically, compounds derived from this structural framework demonstrated significant minimum inhibitory concentrations (MICs) against strains such as Escherichia coli and Acinetobacter baumannii .

Table 1: Antibacterial Activity of Indole Derivatives

| Compound | MIC (μg/mL) against E. coli | MIC (μg/mL) against A. baumannii |

|---|---|---|

| 1a | 8 | 16 |

| 6o | 0.5 - 1 | 8 - 16 |

| 6v | 0.5 - 1 | 8 - 16 |

The study indicated that modifications to the indole structure could enhance antibacterial activity, with specific substitutions leading to improved potency against resistant strains .

Neuropharmacology

Another significant application of this compound is in neuropharmacology. Derivatives of the pyrrolidinyl-indole structure have been identified as selective ligands for the serotonin receptor subtype 5-HT6. Research demonstrated that certain enantiomers of these compounds exhibit high affinity and potent agonistic activity, making them promising candidates for treating neurological disorders such as schizophrenia and obesity .

Table 2: Activity of Pyrrolidinyl-Indole Derivatives on 5-HT6 Receptor

| Compound | EC50 (nM) | Activity Type |

|---|---|---|

| (R)-enantiomer | <1 | Full Agonist |

| (S)-enantiomer | >100 | Moderate Antagonist |

The ability of these compounds to selectively target the 5-HT6 receptor positions them as potential therapeutic agents for various psychiatric conditions .

Case Study: Optimization of Antibacterial Properties

A lead optimization campaign aimed at enhancing the antibacterial efficacy of indole derivatives was conducted. The study focused on modifying substituents on the indole ring to improve activity against resistant bacterial strains. Results indicated that specific modifications resulted in a substantial reduction in MIC values compared to traditional antibiotics like ciprofloxacin .

Case Study: Neuropharmacological Profiling

In another investigation, the pharmacological profile of pyrrolidinyl-indole derivatives was assessed through in vivo studies. The results showed that certain compounds could significantly reduce hyperactivity in animal models, suggesting their potential use in managing disorders characterized by excessive serotonin activity .

Mechanism of Action

The mechanism of action of 1-(pyrrolidin-2-ylmethyl)-2,3-dihydro-1H-indole depends on its specific biological target. Generally, the compound may interact with various enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may act as an inhibitor or activator of specific enzymes, thereby affecting biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

1-(2,3-Dihydro-1H-indol-5-yl)pyrrolidin-2-one (CAS 1341582-10-2)

- Structure : Contains a pyrrolidin-2-one (lactam) ring attached to the indole’s 5-position.

- Physicochemical Properties : Molecular weight = 202.26 g/mol; higher polarity due to the ketone oxygen .

1-[(Piperidin-4-yl)methyl]-2,3-dihydro-1H-indole (CAS 883549-96-0)

- Structure : Piperidine (six-membered amine) replaces pyrrolidine.

- Physicochemical Properties : Molecular weight = 216.33 g/mol; logP likely higher due to the bulkier piperidine group .

1-(6-Chloropyrimidin-4-yl)-2,3-dihydro-1H-indole (CAS 293292-33-8)

- Structure : Chloropyrimidine substituent at the indole’s 1-position.

- Key Differences : The electron-withdrawing chlorine and pyrimidine ring enhance aromatic stacking interactions, useful in kinase inhibition.

- Physicochemical Properties : Molecular weight = 231.68 g/mol; higher lipophilicity (logP ~3.5) .

Melting Points and Solubility

- Compound 7 (): 1-[(4-Methoxyphenyl)carbonyl]-5-pyridin-3-yl-2,3-dihydro-1H-indole Melting point = 177–179°C; Rf = 0.07 (EtOAc/hexane). The methoxy group increases crystallinity and melting point compared to non-polar substituents .

- Compound 9 () : 1-(Phenylacetyl)-5-pyridin-3-yl-2,3-dihydro-1H-indole

The target compound’s pyrrolidinylmethyl group may lower melting points (similar to compound 9) due to reduced crystallinity.

Enzyme Inhibition

- CYP11B1/B2 Inhibitors (): Analogs like compound 4 (tetrahydropyrroloquinolinone) show selectivity for corticoid-related enzymes. The pyrrolidine moiety in the target compound may similarly modulate CYP isoforms .

- Carbonic Anhydrase Docking () : Sulfonamide derivatives (e.g., compound 3 in ) exhibit binding to carbonic anhydrase II/IX. The target compound’s amine group could mimic sulfonamide interactions but with reduced potency .

Structural Activity Relationships (SAR)

Biological Activity

1-(Pyrrolidin-2-ylmethyl)-2,3-dihydro-1H-indole is a heterocyclic compound that has garnered attention for its potential biological activities. This compound integrates both a pyrrolidine and an indole moiety, making it a versatile scaffold in medicinal chemistry. Its biological activity encompasses antimicrobial, anticancer, and anti-inflammatory properties, which are critical for various therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | 1-(pyrrolidin-2-ylmethyl)-2,3-dihydroindole |

| Molecular Formula | C13H18N2 |

| Molecular Weight | 218.30 g/mol |

| CAS Number | 1021015-62-2 |

This compound's unique structural features allow it to interact with various biological targets, influencing several biochemical pathways.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values vary depending on the bacterial strain tested:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4.69 - 22.9 |

| Escherichia coli | 8.33 - 23.15 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.

Anticancer Activity

The anticancer potential of this compound has also been explored. A study evaluated its effects on breast cancer cell lines MDA-MB-231 (triple-negative) and MCF-7 (HER2-positive). The results indicated:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 6.25 |

| MCF-7 | >50 |

The compound significantly decreased cell viability in the MDA-MB-231 cell line at lower concentrations compared to MCF-7 cells, indicating a selective cytotoxic effect.

The mechanism through which this compound exerts its biological effects is multifaceted:

- Enzyme Interaction : The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can interact with various receptors, potentially altering signal transduction processes.

- Cell Cycle Arrest : In cancer cells, it may induce apoptosis by disrupting normal cell cycle progression.

Case Studies

Several studies have highlighted the biological activity of similar compounds within the indole family. For instance:

- A study on indolyl-containing compounds demonstrated their efficacy against resistant strains of E. coli and A. baumannii, with modifications to their structure significantly affecting their activity .

- Another investigation focused on pyrrolo[3,4-b]pyridin derivatives showed promising anticancer activity against multiple breast cancer cell lines .

These case studies underscore the relevance of structural modifications in enhancing biological activity.

Q & A

Q. What are the optimal synthetic routes for 1-(pyrrolidin-2-ylmethyl)-2,3-dihydro-1H-indole, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of structurally related indole derivatives (e.g., 3-arylthioindoles, pyridoindoles) often employs iodine-catalyzed coupling reactions or transition-metal-mediated strategies. For example, the synthesis of 3-(phenylthio)-1H-indole derivatives uses a 1-aryltriazene/CS₂ combination under iodine catalysis, achieving yields of 65–85% depending on substituent effects . For this compound, a plausible route involves:

Pyrrolidine functionalization : Introduce the pyrrolidin-2-ylmethyl group via alkylation or reductive amination.

Indole core construction : Use Fischer indole synthesis or palladium-catalyzed cyclization.

Key variables include solvent polarity (e.g., DMF vs. THF), temperature (room temp vs. reflux), and catalyst loading (e.g., Pd(PPh₃)₄). Purification via column chromatography (silica gel, hexane/EtOAc) is critical for isolating enantiomerically pure forms .

Q. How is the structural conformation of this compound characterized experimentally?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining bond lengths, angles, and stereochemistry. For example, SC-XRD of 2,3-dihydro-1H-pyrrolo[1,2-a]indole derivatives revealed a mean C–C bond length of 1.54 Å and dihedral angles of 5–10° between the pyrrolidine and indole moieties . Complementary techniques include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm proton environments and substituent effects (e.g., deshielding of pyrrolidine protons at δ 2.8–3.2 ppm) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated [M+H]⁺ = 231.15 for C₁₄H₁₈N₂).

Advanced Research Questions

Q. How can computational methods (e.g., DFT, MD simulations) predict the reactivity and intermolecular interactions of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) can model:

- Electrophilic substitution sites : Fukui indices identify reactive positions (e.g., C-5 of the indole core as most nucleophilic) .

- Non-covalent interactions : Molecular dynamics (MD) simulations in explicit solvents (e.g., water, DMSO) reveal hydrogen-bonding patterns between the pyrrolidine N-H and solvent molecules .

Experimental validation involves comparing computed IR/Raman spectra with experimental data (e.g., C=N stretch at ~1600 cm⁻¹) .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar indole derivatives?

Methodological Answer: Discrepancies in NMR or crystallographic data (e.g., conflicting dihedral angles) arise from dynamic effects (e.g., ring puckering) or polymorphism. Solutions include:

- Variable-temperature NMR : Identify conformational exchange (e.g., coalescence of pyrrolidine proton signals at 298 K vs. 173 K) .

- Polymorph screening : Use SC-XRD to compare multiple crystal forms (e.g., orthorhombic vs. monoclinic systems) .

- Cross-validate with alternative techniques : Compare X-ray data with powder XRD or solid-state NMR .

Q. How can researchers design experiments to probe the biological activity of this compound derivatives?

Methodological Answer: For preliminary bioactivity studies:

In silico docking : Target GPCRs or kinases (e.g., serotonin receptors) using AutoDock Vina to prioritize derivatives .

In vitro assays :

- Cytotoxicity : MTT assay against cancer cell lines (e.g., IC₅₀ values for HeLa cells).

- Enzyme inhibition : Measure IC₅₀ against acetylcholinesterase or monoamine oxidases.

Structure-Activity Relationship (SAR) : Modify substituents (e.g., electron-withdrawing groups at C-5) to enhance binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.